This compound can be identified by its Chemical Abstracts Service (CAS) number 898440-96-5. Its molecular formula is , with a molecular weight of 434.4 g/mol. The structure includes a benzyl group, a tetrahydroisoquinoline moiety, and a pyran ring, indicating its potential as a pharmacologically active agent .
The synthesis of N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves several key steps:
Each step must be carefully controlled for temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Specific reaction conditions such as refluxing in dry solvents under inert atmospheres are common practices in organic synthesis to prevent unwanted side reactions .
The molecular structure of N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can be analyzed using various spectroscopic techniques:
The structural formula can be represented using SMILES notation as O=C(COc1coc(CN2CCc3ccccc3C2)cc1=O)Nc1ccc2c(c1)OCO2
, indicating the complex interrelation between its components .
N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide may undergo several chemical reactions:
These reactions are crucial for understanding how this compound might interact with biological systems and its potential metabolic pathways .
The mechanism of action for N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide likely involves interactions with specific biological targets such as enzymes or receptors:
Understanding these mechanisms requires further pharmacological studies including binding affinity assays and cellular response evaluations .
The physical properties of N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yloxy})acetamide include:
Chemical properties include reactivity towards nucleophiles and electrophiles based on its functional groups .
N-benzyl-2-{(4-{oxo}-6-{(1, 2, 3, 4-tetrahydroisoquinolin-{2}-yl)methyl}-4H-pyran-{3}-yl}oxy)}acetamide has potential applications in:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7